2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
Description
2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a thiazolidine ring, a cyano group, and a nitrophenyl moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3-nitrophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c20-11-15(17(21)24)19-22(13-6-2-1-3-7-13)18(25)16(28-19)10-12-5-4-8-14(9-12)23(26)27/h1-9,16H,10H2,(H2,21,24)/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJZDNNJZFJMI-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the reaction of 2-cyanoacetamide with appropriate thiazolidine derivatives under controlled conditions. One common method involves the use of 1,4-dithiane-2,5-diol in boiling ethanol with a catalytic amount of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group yields an amine derivative, while oxidation of the nitrophenyl group can produce nitro derivatives.
Scientific Research Applications
2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the thiazolidine and nitrophenyl groups.
Thiazolidine derivatives: Compounds with similar ring structures but different substituents.
Nitrophenyl derivatives: Compounds containing the nitrophenyl moiety but with different functional groups.
Uniqueness
2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Cyano-2-[(2Z)-5-[(3-nitrophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of 2-cyano compounds typically involves the reaction of thiazolidinone derivatives with various aldehydes or ketones. For example, the synthesis of related thiazolidinone derivatives has been documented, indicating that modifications can lead to varying biological activities. The compound can be synthesized through a multi-step process involving the formation of thiazolidinone rings followed by cyano group incorporation .
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit substantial antimicrobial properties. In a study evaluating a series of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides, including the compound , significant antibacterial activity was observed against various strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | High |
| Klebsiella pneumoniae | Moderate |
| Acinetobacter baumannii | High |
| Pseudomonas aeruginosa | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Moderate |
| Cryptococcus neoformans | Low |
The compounds demonstrated effectiveness primarily through inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
In addition to antimicrobial effects, thiazolidinone derivatives have shown promise in cancer research. A study on similar compounds revealed that they could induce apoptosis in cancer cell lines by affecting mitochondrial function and promoting oxidative stress. The mechanism involves the loss of mitochondrial membrane potential and depletion of glutathione levels, leading to increased cell death rates .
Case Studies
- Antimicrobial Efficacy Study : A recent investigation into the antimicrobial properties of synthesized 2-cyano-thiazolidinone derivatives revealed that specific modifications enhanced efficacy against resistant bacterial strains. The study highlighted that compound modifications could optimize activity profiles against specific pathogens .
- Cancer Cell Line Analysis : Another study focused on the cytotoxic effects of related thiazolidinone compounds on K562 leukemia cells. Results showed a dose-dependent response with IC50 values around 10 µM, indicating significant potential for therapeutic applications in hematological malignancies .
The biological activity of 2-cyano-2-[(2Z)-5-[(3-nitrophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-y lidene]acetamide is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways by disrupting mitochondrial functions.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, contributing to cell death in pathogens and cancer cells alike.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
